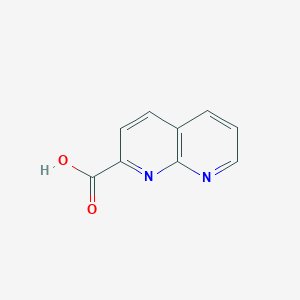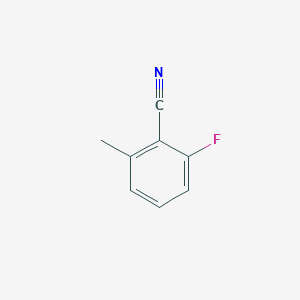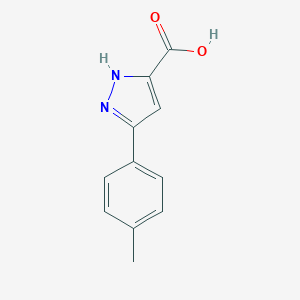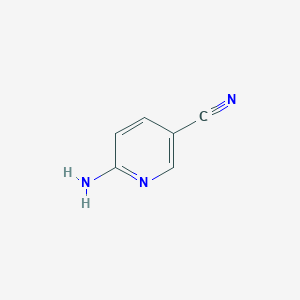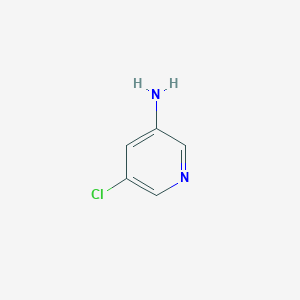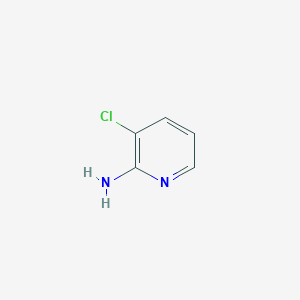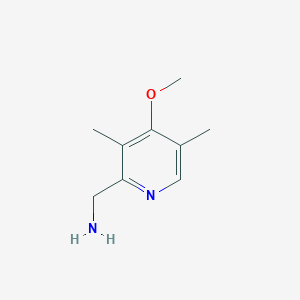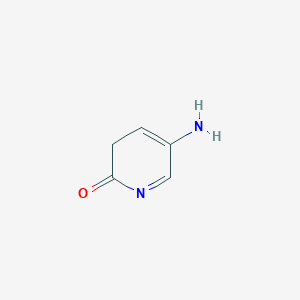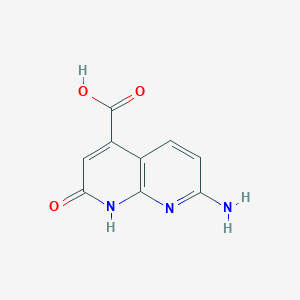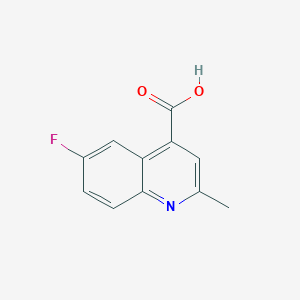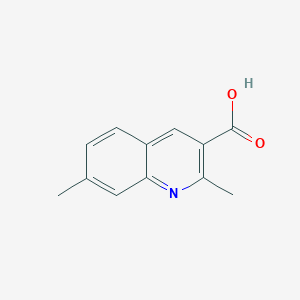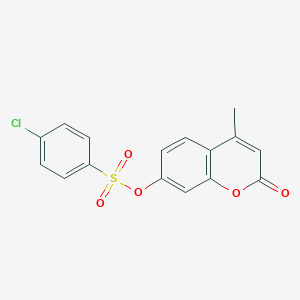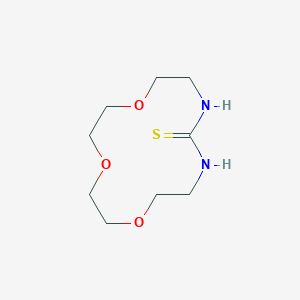
1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione, also known as TDT, is a cyclic compound that has been extensively studied due to its potential applications in various fields including medicinal chemistry, materials science, and catalysis. TDT is a sulfur-containing macrocycle with a unique structure that provides it with interesting properties, making it a promising candidate for a wide range of applications.
Wirkmechanismus
The mechanism of action of 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione is not fully understood, but it is believed to be related to its ability to form stable complexes with metal ions. 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has been shown to bind to metal ions such as copper and zinc, which are important for various biological processes. The binding of 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione to these metal ions may disrupt their normal function, leading to the observed biological effects.
Biochemische Und Physiologische Effekte
1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has been reported to induce apoptosis, which is a process of programmed cell death. 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is important for the proper functioning of the nervous system. In addition, 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has been reported to exhibit antioxidant activity, which may be beneficial for preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione in lab experiments is its unique structure, which provides it with interesting properties that can be exploited for various applications. 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione. One area of research is the development of 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione-based materials with unique properties for various applications. Another area of research is the investigation of the mechanism of action of 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione, which may provide insights into its potential applications in medicine and other fields. Additionally, the development of new synthesis methods for 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione may lead to the discovery of novel derivatives with improved properties. Overall, 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione is a promising compound that has the potential to make significant contributions to various fields of research.
Synthesemethoden
The synthesis of 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione is a complex process that involves several steps. The most common method for synthesizing 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione is through the reaction of 1,2-diaminoethane with ethylene glycol in the presence of sulfur. The resulting product is then oxidized to yield 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione. Other methods for synthesizing 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione have also been reported, including the use of different diamines and glycols.
Wissenschaftliche Forschungsanwendungen
1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has also been investigated for its potential use as a drug carrier due to its ability to form stable complexes with metal ions. In materials science, 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has been studied for its potential use as a building block for the synthesis of novel materials with unique properties. 1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione has also been investigated for its potential applications in catalysis, as it has been shown to exhibit catalytic activity in various reactions.
Eigenschaften
CAS-Nummer |
75491-64-4 |
|---|---|
Produktname |
1,9,12-Trioxa-4,6-diazacyclotetradecane-5-thione |
Molekularformel |
C9H18N2O3S |
Molekulargewicht |
234.32 g/mol |
IUPAC-Name |
1,9,12-trioxa-4,6-diazacyclotetradecane-5-thione |
InChI |
InChI=1S/C9H18N2O3S/c15-9-10-1-3-12-5-7-14-8-6-13-4-2-11-9/h1-8H2,(H2,10,11,15) |
InChI-Schlüssel |
KLVVFIZYGGLQNT-UHFFFAOYSA-N |
Isomerische SMILES |
C1COCCOCCOCCN=C(N1)S |
SMILES |
C1COCCOCCOCCNC(=S)N1 |
Kanonische SMILES |
C1COCCOCCOCCNC(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



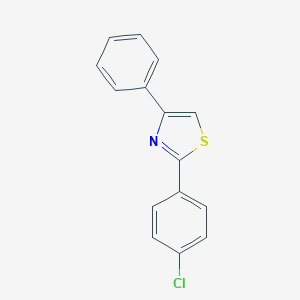
![1-[(2-Bromoethoxy)methyl]-4-methoxybenzene](/img/structure/B188159.png)
